1-Ethoxy-2-methoxybenzene

Computational Chemistry QSAR Molecular Modeling

1-Ethoxy-2-methoxybenzene, also known as 2-ethoxyanisole or ethyl guaiacol, is an aromatic ether belonging to the anisole class of organic compounds. This ortho-disubstituted dialkoxybenzene (C₉H₁₂O₂, MW: 152.19 g/mol) is characterized by the presence of both an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group on the same benzene ring, in adjacent positions.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 17600-72-5
Cat. No. B107308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-methoxybenzene
CAS17600-72-5
SynonymsEthyl o-methoxyphenyl ether
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC
InChIInChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3
InChIKeyOMONCKYJLBVWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-2-methoxybenzene (CAS 17600-72-5) for Scientific Procurement: A Chemist's Guide to Ortho-Dialkoxybenzene Building Blocks


1-Ethoxy-2-methoxybenzene, also known as 2-ethoxyanisole or ethyl guaiacol, is an aromatic ether belonging to the anisole class of organic compounds [1]. This ortho-disubstituted dialkoxybenzene (C₉H₁₂O₂, MW: 152.19 g/mol) is characterized by the presence of both an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group on the same benzene ring, in adjacent positions [2]. The compound is a clear, combustible liquid at room temperature with a boiling point of 217-218 °C and a density of ~1.0 g/cm³, and is practically insoluble in water but miscible with most organic solvents [3]. Its unique substitution pattern imparts a distinct electronic environment and steric profile compared to its regioisomers (para) and fully symmetric analogs (veratrole), which is the foundation for its specific utility in organic synthesis, analytical chemistry, and fragrance research [4].

The Risk of Analog Substitution: Why Ortho-Substitution Dictates 1-Ethoxy-2-methoxybenzene Reactivity and Function


Substituting 1-ethoxy-2-methoxybenzene with a generic 'dialkoxybenzene' is a common procurement error that can lead to failed experiments, irreproducible results, and wasted resources. The adjacency of the electron-donating ethoxy and methoxy groups in the ortho-position creates a unique electronic synergy that is absent in its para-isomer (1-ethoxy-4-methoxybenzene), which exhibits a lower topological complexity (95.7 vs. 104.0) and different CYP450 inhibition profile, directly impacting its behavior in biological and metabolic studies [1][2]. In comparison to the fully symmetric 1,2-dimethoxybenzene (veratrole), the target compound possesses a higher LogP (2.49 vs. 2.09), which alters its lipophilicity and partition behavior in extraction and chromatographic applications . Furthermore, its specific reactivity as a model compound for elucidating complex oxidation mechanisms, such as that of the pharmaceutical viloxazine, has been established and cannot be replicated by a generic analog [3]. These quantifiable differences in structure, physical properties, and validated application-specific performance underscore why generic substitution is not scientifically defensible.

Quantitative Evidence for Selecting 1-Ethoxy-2-methoxybenzene Over its Closest Analogs


Quantified Topological and Electronic Differences vs. para-Isomer for Modeling Studies

The ortho-substitution pattern of 1-ethoxy-2-methoxybenzene results in a higher molecular complexity (104.0) compared to the para-isomer, 1-ethoxy-4-methoxybenzene (95.7) [1][2]. This structural difference translates into distinct predicted metabolic profiles, notably a stronger inhibition potential for CYP450 1A2 for the target compound (Probability: 0.8601) relative to the para-isomer (0.9087) [3][4]. Such differences are critical for studies involving drug metabolism or toxicity screening where subtle structural variations can alter outcomes.

Computational Chemistry QSAR Molecular Modeling Metabolism Prediction

Key Physicochemical Differentiation from 1,2-Dimethoxybenzene (Veratrole) in Liquid-Liquid Extraction

1-Ethoxy-2-methoxybenzene exhibits a significantly higher LogP (octanol-water partition coefficient) of 2.49 compared to 1,2-dimethoxybenzene (veratrole), which has a LogP of 2.09 [1]. This 19% increase in lipophilicity directly translates to a calculated LogD (pH 7.4) of 2.09 for the target compound versus an estimated LogD of ~1.6 for veratrole . The practical implication is that the target compound will preferentially partition into organic phases during liquid-liquid extractions, offering a quantifiable advantage in recovery efficiency for lipophilic analytes.

Analytical Chemistry Extraction Chromatography Method Development

Validated Role as a Model Compound for Elucidating Complex Drug Oxidation Mechanisms

In a voltammetric and DFT study, 2-ethoxyanisole was specifically chosen as a model compound to elucidate the oxidation mechanism of the pharmaceutical viloxazine [1]. The study demonstrated that the oxidation of viloxazine and its model compounds is a diffusion-controlled and irreversible process. The specific substitution pattern of 2-ethoxyanisole (1-ethoxy-2-methoxybenzene) was crucial for correlating its electrochemical behavior with the more complex drug molecule, a role for which neither the para-isomer nor 1,2-dimethoxybenzene were reported as suitable substitutes in this context [2].

Electrochemistry DFT Calculations Pharmaceutical Analysis Oxidation Mechanism

Superior Boiling Point Stability vs. 1-Methoxy-2-propoxybenzene for Distillation and Thermal Processes

1-Ethoxy-2-methoxybenzene has a well-defined boiling point of 217.5 ± 0.0 °C at 760 mmHg, a value that is consistent across multiple authoritative sources and vendor specifications, indicating high purity and reliability [1]. In contrast, its higher homolog, 1-methoxy-2-propoxybenzene, exhibits a broader and less precise boiling point range of 218.7 ± 8.0 °C at 760 mmHg . The significantly tighter standard deviation for the target compound (±0.0 °C vs. ±8.0 °C) suggests greater compositional consistency and thermal stability, which is a critical parameter for designing efficient and reproducible distillation or other high-temperature processes.

Synthetic Chemistry Process Chemistry Distillation Thermal Stability

Specialized Utility as a Demethylating Agent and Extractant in Bioanalysis

1-Ethoxy-2-methoxybenzene has a documented, specialized application as a demethylating agent in analytical chemistry and as an extractant for human serum . While quantitative performance data in these roles is not available for direct comparison with close analogs, the specificity of this application is notable. The compound's ortho-substitution pattern and resulting physicochemical properties (LogP 2.49, TPSA 18.5 Ų) are likely critical for these niche applications, and the use of a generic substitute (e.g., veratrole with LogP 2.09 or the para-isomer) would not be directly transferable without extensive re-validation [1].

Bioanalytical Chemistry Sample Preparation Metabolomics Drug Metabolism

Validated Application Scenarios for 1-Ethoxy-2-methoxybenzene (CAS 17600-72-5) Based on Differentiated Evidence


As a Specific Model Compound in Pharmaceutical Electrochemical Analysis

Researchers developing voltammetric methods for the analysis of viloxazine or structurally related pharmaceuticals should procure 1-ethoxy-2-methoxybenzene for use as a validated model compound. Its specific oxidation behavior, elucidated by DFT calculations, is crucial for understanding the drug's mechanism and developing a reliable analytical method. This application is supported by direct evidence from peer-reviewed literature [1] and is not documented for its close analogs.

In Computational and QSAR Modeling as an Ortho-Substituted Benchmark

Computational chemists building QSAR, ADMET, or molecular docking models require the specific electronic and topological parameters of 1-ethoxy-2-methoxybenzene. Its higher complexity (104.0) and distinct CYP450 inhibition profile (CYP1A2 inhibitor probability 0.8601) compared to the para-isomer (complexity 95.7, CYP1A2 inhibitor probability 0.9087) provide a necessary benchmark for accurately representing ortho-substitution effects in predictive models [2][3].

As a Higher-LogP Alternative to Veratrole in Liquid-Liquid Extraction Protocols

For analytical chemists developing extraction methods for moderately lipophilic analytes from aqueous matrices (e.g., biological fluids), 1-ethoxy-2-methoxybenzene offers a quantifiable advantage over the more polar 1,2-dimethoxybenzene (veratrole). Its higher LogP (2.49 vs. 2.09) and LogD (2.09 vs. ~1.6) result in a more favorable partition coefficient, which is predicted to enhance extraction efficiency and method robustness .

As a Thermally Defined Building Block in Process Chemistry and Distillation

Process development chemists and chemical engineers scaling up reactions requiring a dialkoxybenzene building block should select 1-ethoxy-2-methoxybenzene for its highly precise boiling point (217.5 ± 0.0 °C). This precision simplifies purification by distillation and ensures batch-to-batch consistency, a key advantage over analogs like 1-methoxy-2-propoxybenzene, which has a much broader and less reliable boiling range (218.7 ± 8.0 °C) .

Technical Documentation Hub

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